
N-Acetylindoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-Acetylindoline-2-carboxylic acid, also known as 1-acetylindoline-2-carboxylic acid, has been found to primarily target the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1 . Another potential target is the mycobacterial membrane protein large 3 (MmpL3) , a transporter that is vital for the translocation of mycolic acids across the plasma membrane .
Mode of Action
The compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg^2+ ions within the active site of the integrase . This interaction impairs the viral replication process .
Biochemical Pathways
The compound affects the pathway involving the HIV-1 integrase . By inhibiting the strand transfer of this enzyme, it disrupts the life cycle of HIV-1 . The compound’s interaction with the integrase enzyme can lead to the impairment of viral replication .
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the strand transfer of HIV-1 integrase, the compound effectively impairs the viral replication process . This can potentially lead to a decrease in the viral load in patients with HIV-1 .
Biochemical Analysis
Biochemical Properties
N-Acetylindoline-2-carboxylic acid, as an indole derivative, may interact with multiple receptors, contributing to its potential biological activities The specific enzymes, proteins, and other biomolecules it interacts with could vary depending on the context of its use
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a carboxylic acid derivative, it can be distinguished from aldehydes and ketones by the presence of a group containing an electronegative heteroatom . This suggests that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, contributing to their diverse biological and clinical applications .
Transport and Distribution
It’s important to consider that the transport and distribution of a compound can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, potentially involving targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-Acetylindoline-2-carboxylic acid involves the enantioselective hydrolysis of racemic N-acetyl-indoline-2-carboxylic acid methyl ester using microbial esterases . This method utilizes methylotrophic bacteria, such as Pseudomonas DMF 5/8 and Isolate EE 210, to catalyze the hydrolysis, yielding optically active this compound with high optical purity .
Industrial Production Methods
Industrial production of this compound often involves the use of resolving agents, such as optically active α-amino-ε-caprolactam, to achieve high yields of the desired enantiomer . This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetylindoline-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of its methyl ester form to yield the corresponding acid.
Racemization: The compound can be racemized using sodium methoxide in methanol.
Common Reagents and Conditions
Enzymatic Hydrolysis: Utilizes microbial esterases under mild conditions.
Racemization: Involves sodium methoxide in methanol.
Major Products Formed
Optically Active this compound: Obtained through enzymatic hydrolysis.
Racemized this compound: Produced via racemization.
Scientific Research Applications
N-Acetylindoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing various compounds.
Biology: Studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of optically active compounds for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic Acid: Shares a similar indole scaffold but lacks the acetyl group.
Indole-3-acetic Acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
N-Acetylindoline-2-carboxylic acid is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities compared to other indole derivatives .
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335392 |
Source


|
| Record name | 1-Acetyl-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82923-75-9 |
Source


|
| Record name | 1-Acetyl-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
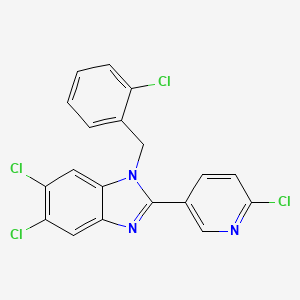


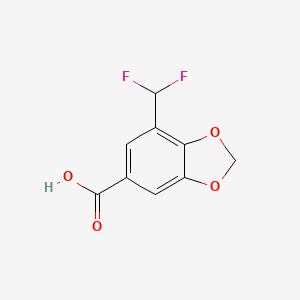
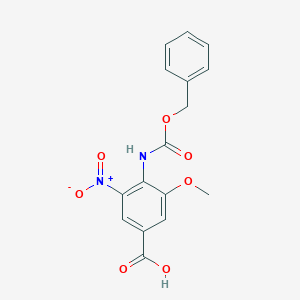
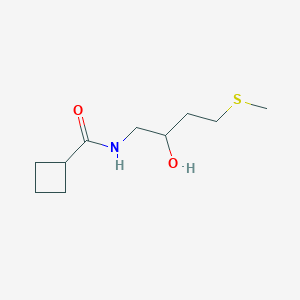
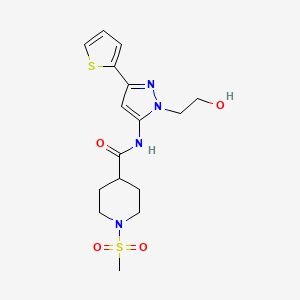
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

